molecular formula C11H15NO3 B11954619 Isopropyl N-(2-methoxyphenyl)carbamate CAS No. 67648-18-4

Isopropyl N-(2-methoxyphenyl)carbamate

Cat. No.: B11954619
CAS No.: 67648-18-4
M. Wt: 209.24 g/mol
InChI Key: HACJXSGWCAADTR-UHFFFAOYSA-N
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Description

Isopropyl N-(2-methoxyphenyl)carbamate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.247 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2-methoxyphenyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate and amine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Isopropyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a growth regulator by interfering with the normal metabolic processes of plants. The compound binds to specific enzymes and receptors, altering their activity and leading to changes in growth patterns .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl N-(3-methoxyphenyl)carbamate
  • Isopropyl N-(2,5-dimethoxyphenyl)carbamate
  • Isopropyl N-(2-ethylphenyl)carbamate
  • Isopropyl N-(2,5-dichlorophenyl)carbamate
  • Isopropyl N-(4-bromophenyl)carbamate
  • Isopropyl N-(1-naphthyl)carbamate
  • Isopropyl N-(4-chlorophenyl)carbamate
  • Propyl N-(2-methoxyphenyl)carbamate
  • Methyl N-(2-methoxyphenyl)carbamate

Uniqueness

Isopropyl N-(2-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

67648-18-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13)

InChI Key

HACJXSGWCAADTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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